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molecular formula C10H10N2O5 B8320870 Ethyl (2-nitrophenyl)glyoxylate oxime

Ethyl (2-nitrophenyl)glyoxylate oxime

Cat. No. B8320870
M. Wt: 238.20 g/mol
InChI Key: RLNHFZRONMGHIH-UHFFFAOYSA-N
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Patent
US04853027

Procedure details

20 g of 3A was dissolved in 100 ml of diglyme and the solution was added dropwise to a vigorously stirred mixture of 2.5 g of sodium hydride and 100 ml of diglyme, under nitrogen at room temperature. The mixture was heated slowly to and held at 150° C. for 6 hours, then cooled, mixed with 200 ml of water and extracted with ether. The extract was dried and stripped of solvent. The residue was distilled in a Kugelrohr apparatus (60° C./0.05 Torr); the resulting residue was dissolved in warm petroleum ether, the solution was chilled to 0° C., and the solid phase was collected and dried, to give ethyl 3-benzisoxazolylcarboxylate (3B), as a white solid, m.p.: 53°-55° C.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10](=[N:16][OH:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])([O-])=O.[H-].[Na+].O>COCCOCCOC>[O:17]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C(C(=O)OCC)=NO
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOCCOC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated slowly to and
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The extract was dried
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in a Kugelrohr apparatus (60° C./0.05 Torr)
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in warm petroleum ether
CUSTOM
Type
CUSTOM
Details
the solid phase was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1N=C(C2=C1C=CC=C2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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